8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
Description
The compound 8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 4-amine scaffold substituted with a 3-(methylsulfanyl)phenyl group at the N-position, a methoxy group at the 8-position, and a thiomorpholine-4-carbonyl moiety at the 2-position. Its structure integrates sulfur-containing groups (methylsulfanyl and thiomorpholine), which may influence lipophilicity, electronic properties, and biological interactions .
Properties
IUPAC Name |
[8-methoxy-4-(3-methylsulfanylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-27-20-8-4-7-17-18(23-15-5-3-6-16(13-15)28-2)14-19(24-21(17)20)22(26)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGKNJCCBEPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)SC)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The key mechanisms include:
- Inhibition of Enzymatic Activity : The thiomorpholine moiety is known to influence enzyme inhibition, particularly in pathways related to cancer and inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.
Biological Activity Overview
Antimicrobial Activity
A study evaluating the antimicrobial properties of various quinoline derivatives, including this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against strains resistant to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. A notable study found that at concentrations as low as 10 µM, the compound significantly reduced cell viability in treated cultures.
Enzyme Inhibition Studies
Research focused on the compound's ability to inhibit specific enzymes linked to cancer progression has yielded promising results. For instance, it was found to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to tumorigenesis. This inhibition could lead to increased acetylation of histones and subsequent changes in gene expression patterns associated with cancer cell proliferation.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exhibit significant anticancer properties. A study involving derivatives of quinoline demonstrated their antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) . These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Compounds within the quinoline family have also shown promising antimicrobial properties. For instance, studies on related derivatives indicated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of specific functional groups in the structure enhances their activity, making them potential candidates for treating infections.
Drug Development
The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets effectively positions it for further exploration in pharmaceutical applications.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested in vivo for its anticancer effects, showing a marked reduction in tumor size in animal models.
- Case Study 2 : Another study assessed the antimicrobial activity against resistant strains of bacteria, highlighting the compound's potential as an antibiotic alternative.
Data Tables
The following table summarizes key findings related to the compound's biological activities:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinoline-4-amine derivatives are widely explored for medicinal applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Sulfur vs. Oxygen : The target compound’s thiomorpholine-4-carbonyl group replaces the morpholine moiety in compound 18A . Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter binding interactions compared to oxygen-containing analogs.
- Methylsulfanyl Phenyl Group: The 3-(methylsulfanyl)phenyl substituent differs from halogenated (e.g., Cl, F) or alkoxy-substituted anilines in compounds 7 and 18A.
- Methoxy Positioning : The 8-methoxy group in the target compound contrasts with 6- or 7-methoxy substitutions in other derivatives (e.g., compound 7). Positional effects on π-stacking or hydrogen bonding with biological targets remain speculative without direct data.
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity and Solubility: The target compound’s methylsulfanyl and thiomorpholine groups suggest higher logP values compared to compound 18A (morpholine) or compound 7 (chloro-fluoro substitution). For reference, 8-chloro-N-(2-methoxyethyl)quinolin-4-amine has a logP of 2.7 , while sulfur-rich analogs may exceed this.
- Efflux Transporter Interactions : highlights that ABC transporters (e.g., BCRP, MRP2) influence intestinal drug absorption. Sulfur-containing compounds may exhibit distinct efflux profiles compared to halogenated or oxygenated derivatives, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
